Vinyl 3-Phenylpropanoate
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Overview
Description
Vinyl 3-Phenylpropanoate is an organic compound belonging to the ester family. It is characterized by the presence of a vinyl group attached to a 3-phenylpropanoate moiety. Esters like this compound are widely used in various industrial applications due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl 3-Phenylpropanoate can be synthesized through the esterification of 3-Phenylpropionic acid with vinyl acetate. The reaction typically involves the use of a catalyst such as palladium(II) acetate in a solvent like tetrahydrofuran. The mixture is stirred at 60°C for 16 hours, followed by purification through flash chromatography to yield the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Vinyl 3-Phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-Phenylpropanoic acid.
Reduction: Formation of 3-Phenylpropanol.
Substitution: Formation of substituted vinyl esters.
Scientific Research Applications
Vinyl 3-Phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in biochemical assays and enzyme studies.
Medicine: Explored for its role in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals
Mechanism of Action
The mechanism of action of Vinyl 3-Phenylpropanoate involves its reactivity as an ester. The vinyl group can undergo polymerization or addition reactions, while the ester moiety can participate in hydrolysis or transesterification reactions. These reactions are facilitated by specific enzymes or catalysts, targeting molecular pathways involved in ester metabolism .
Comparison with Similar Compounds
- Methyl 3-Phenylpropanoate
- Ethyl 3-Phenylpropanoate
- 3-Phenylpropanoic acid
Comparison: Vinyl 3-Phenylpropanoate is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its methyl and ethyl counterparts. The vinyl group allows for additional polymerization and substitution reactions, making it more versatile in synthetic applications .
This compound stands out for its unique combination of a vinyl group and an ester moiety, offering diverse reactivity and applications in various fields of research and industry.
Biological Activity
Vinyl 3-Phenylpropanoate (C11H12O2) is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound is an ester derived from 3-phenylpropanoic acid and vinyl alcohol. Its chemical structure features a vinyl group attached to a phenylpropanoate moiety, which contributes to its unique properties.
Synthesis Methods:
- Esterification : The compound can be synthesized through the esterification of 3-phenylpropanoic acid with vinyl alcohol in the presence of an acid catalyst.
- Metathesis Reactions : Alternative synthetic routes include metathesis reactions involving other vinyl esters or olefins, which can yield this compound under specific conditions .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has shown potential as a substrate for lipases, which are enzymes that catalyze the hydrolysis of esters. Studies indicate that this compound can enhance the enantioselectivity of lipase-mediated reactions, making it a valuable compound in asymmetric synthesis .
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory responses, although further studies are required to elucidate the mechanisms involved.
- Potential as a Chiral Building Block : Its chiral nature makes it an attractive candidate for the synthesis of pharmaceuticals, particularly in creating enantiomerically pure compounds .
Case Studies and Research Findings
- Lipase-Catalyzed Reactions : A study demonstrated that this compound significantly improved the resolution of racemic mixtures when used as a substrate for lipases from Pseudomonas fluorescens and porcine pancreas. The results indicated high yields and selectivity, showcasing its utility in biocatalysis .
- Synthesis of Pharmaceutical Intermediates : Research highlighted the use of this compound as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo transformations while maintaining stereochemical integrity makes it valuable in drug development .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to similar compounds:
Compound | Biological Activity | Synthesis Method | Applications |
---|---|---|---|
This compound | Antimicrobial, anti-inflammatory | Esterification, metathesis | Pharmaceutical intermediates |
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate | Enantioselective synthesis | Asymmetric synthesis | Antidepressant precursor |
Ethyl 3-oxo-3-phenylpropanoate | Potentially lower activity | Reduction reactions | Chiral building block |
Properties
CAS No. |
54519-07-2 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
ethenyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
CCOIAZBZCWXREH-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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